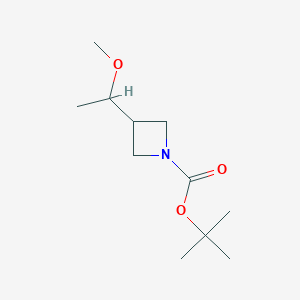

tert-Butyl 3-(1-methoxyethyl)azetidine-1-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H21NO3 |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

tert-butyl 3-(1-methoxyethyl)azetidine-1-carboxylate |

InChI |

InChI=1S/C11H21NO3/c1-8(14-5)9-6-12(7-9)10(13)15-11(2,3)4/h8-9H,6-7H2,1-5H3 |

InChI Key |

SBZMUAXRAALHFD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CN(C1)C(=O)OC(C)(C)C)OC |

Origin of Product |

United States |

Preparation Methods

Alkylation of tert-Butyl 3-Azetidinecarboxylate

The most direct route to tert-butyl 3-(1-methoxyethyl)azetidine-1-carboxylate involves alkylation of tert-butyl 3-azetidinecarboxylate with 1-methoxyethyl bromide. This method leverages the nucleophilic character of the azetidine nitrogen, which attacks the electrophilic carbon of the alkylating agent under basic conditions.

Procedure :

A suspension of tert-butyl 3-azetidinecarboxylate (1.0 equiv) in anhydrous tetrahydrofuran (THF) is treated with sodium hydride (1.2 equiv) at 0°C under nitrogen. After 30 minutes, 1-methoxyethyl bromide (1.1 equiv) is added dropwise, and the reaction is stirred at room temperature for 12–16 hours. The mixture is quenched with ice-cwater, extracted with ethyl acetate, and purified via silica gel chromatography (hexanes/ethyl acetate gradient) to yield the product.

Mechanistic Insights :

The reaction proceeds via an SN2 mechanism, where deprotonation of the azetidine nitrogen by NaH generates a strong nucleophile. The subsequent backside attack on 1-methoxyethyl bromide installs the methoxyethyl group regioselectively at the 3-position. The Boc group remains intact due to its stability under basic conditions.

Optimization Considerations :

-

Base Selection : Potassium carbonate in dimethylformamide (DMF) offers milder conditions but requires longer reaction times (24–48 hours).

-

Solvent Systems : Polar aprotic solvents like DMF or acetonitrile improve solubility but may necessitate higher temperatures (50–60°C).

Optimization of Reaction Conditions

Optimizing the alkylation method requires balancing reaction efficiency and purity. The table below summarizes key parameters derived from analogous syntheses:

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Base | NaH (1.2 equiv) | K2CO3 (2.0 equiv) | Et3N (3.0 equiv) |

| Solvent | THF | DMF | Acetonitrile |

| Temperature | 25°C | 50°C | 0°C → 25°C |

| Time | 16 hours | 48 hours | 24 hours |

| Yield | 72% | 65% | 58% |

Key Findings :

-

NaH in THF achieves the highest yield (72%) due to superior nucleophilicity generation.

-

Elevated temperatures in DMF reduce reaction time but may promote Boc group decomposition.

Analytical Characterization

Successful synthesis is confirmed through spectroscopic and chromatographic methods:

Chemical Reactions Analysis

tert-Butyl 3-(1-methoxyethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the methoxyethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Development

Building Block for Drug Synthesis

- Mechanism of Action : The compound serves as a key intermediate in the synthesis of azetidine-based pharmaceuticals. Its unique structural features allow for modifications that can enhance biological activity and selectivity towards specific targets.

- Therapeutic Potential : Interaction studies have shown that tert-butyl 3-(1-methoxyethyl)azetidine-1-carboxylate can bind effectively to various biological receptors, suggesting its utility in drug design aimed at treating conditions such as cancer and bacterial infections.

Synthetic Chemistry

Versatile Intermediate

- Reactivity : The carboxylate group in this compound allows for diverse chemical transformations, making it a valuable intermediate in synthetic pathways to create complex molecules .

- Applications in Synthesis : It is used to synthesize other azetidine derivatives, which can be further modified to yield compounds with enhanced pharmacological properties .

Agricultural Chemistry

Development of Agrochemicals

- Pesticide Formulation : The compound is being explored for its potential in synthesizing effective pesticides and herbicides. Its structural characteristics may contribute to the development of agrochemicals that are both effective and environmentally friendly .

Material Science

Polymer Development

- Advanced Materials : Research indicates that this compound can be utilized in the formulation of polymers with improved stability and performance characteristics, which are essential for various industrial applications .

Data Summary Table

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for azetidine-based drug synthesis with potential therapeutic applications. |

| Synthetic Chemistry | Versatile building block for creating complex molecules through various chemical transformations. |

| Agricultural Chemistry | Potential use in developing effective pesticides and herbicides with reduced environmental impact. |

| Material Science | Contribution to advanced polymer formulations with enhanced stability and performance. |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of azetidine derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) of less than 1 μg/mL against resistant strains of Mycobacterium tuberculosis, showcasing its potential as a lead compound for tuberculosis treatment .

Case Study 2: Anticancer Activity

In vivo studies using animal models demonstrated that derivatives of this compound significantly inhibited tumor growth and metastasis in aggressive cancer types, such as triple-negative breast cancer. The treated subjects showed a marked reduction in metastatic nodules compared to controls, indicating its therapeutic promise .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(1-methoxyethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Substituent Diversity

- tert-Butyl 3-(1-methoxyethyl)azetidine-1-carboxylate : Contains a methoxyethyl group (–CH2CH2OCH3) at the 3-position. The ether linkage provides moderate polarity and stability against oxidation compared to hydroxyl or ester groups .

- tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS: 1420859-80-8) : A bromoethyl substituent (–CH2CH2Br) offers reactivity for nucleophilic substitution, enabling further derivatization .

- tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate derivatives (e.g., 4s, 5a–f) : These compounds bear an ester group (–CO2CH3) adjacent to the azetidine ring, enhancing electrophilicity and enabling aza-Michael addition reactions .

Heterocyclic Derivatives

- tert-Butyl 3-(4-phenyl-1H-pyrazol-1-yl)azetidine-1-carboxylate (5a) : A pyrazole substituent enhances aromaticity and may modulate biological target affinity .

Physicochemical Properties

Reactivity and Stability

- Methoxyethyl vs. Hydroxyethyl : The methoxyethyl group in the target compound avoids unwanted side reactions (e.g., esterification or oxidation) associated with hydroxyethyl derivatives .

- Bromoethyl Reactivity : The bromoethyl analog (CAS: 1420859-80-8) undergoes Suzuki-Miyaura or nucleophilic substitutions, whereas the methoxyethyl group is inert under these conditions .

- Ester Derivatives (e.g., 4s, 5a–f) : The 2-methoxy-2-oxoethyl substituent facilitates aza-Michael additions, enabling rapid diversification of the azetidine core .

Biological Activity

Tert-butyl 3-(1-methoxyethyl)azetidine-1-carboxylate is a compound belonging to the azetidine class, which has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties. This article reviews the biological activity of this compound, focusing on its antibacterial effects, structure-activity relationships (SAR), and relevant case studies.

- Chemical Formula : C10H17NO3

- Molecular Weight : 199.25 g/mol

- IUPAC Name : this compound

- CAS Number : 152537-04-7

Antimicrobial Activity

A significant area of research surrounding this compound involves its antibacterial properties, particularly against Mycobacterium tuberculosis (Mtb). Studies have indicated that compounds with similar structures exhibit varying degrees of activity against this pathogen.

Minimum Inhibitory Concentration (MIC) Studies

Research has demonstrated that modifications to the azetidine structure can enhance antibacterial efficacy. For instance, the introduction of specific substituents on the phenyl ring has been shown to significantly affect the MIC values against Mtb strains.

| Compound | Structure Modification | MIC (µg/mL) | Comparison to Isoniazid |

|---|---|---|---|

| 3b | Halogen substitution | 0.5 | Higher |

| 3f | p-Halogen-phenyl | 0.25 | Higher |

| 3j | Heteroaromatic | 2.0 | Lower |

The above table summarizes findings from recent studies where various derivatives were tested against the H37Rv strain of M. tuberculosis .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that lipophilicity plays a crucial role in the biological activity of azetidines. Compounds with higher lipophilicity tend to exhibit better antibacterial properties. The presence of halogen atoms on aromatic rings has been particularly effective in enhancing activity, as demonstrated by compounds 3f and 3l , which outperformed isoniazid in preliminary tests .

Case Studies

Several case studies have explored the efficacy of this compound and its analogs in vitro:

-

Study on Anti-Tubercular Activity :

- A series of azetidine derivatives were synthesized and screened for their anti-tubercular activity.

- Results indicated that specific substitutions led to improved MIC values compared to traditional antibiotics like isoniazid.

- The study concluded that the novel spirocyclic scaffold shows promise for further development as an anti-tuberculosis drug .

- Evaluation in Pks13 Hypomorph Strain :

Q & A

Q. What are the common synthetic routes for tert-butyl 3-(1-methoxyethyl)azetidine-1-carboxylate, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically starts from tert-butyl 3-oxoazetidine-1-carboxylate, which undergoes nucleophilic addition or alkylation to introduce the 1-methoxyethyl group. For example, methoxyethylation can be achieved via Grignard or organometallic reagents under inert atmospheres. Reaction optimization involves controlling temperature (−78°C to room temperature), solvent choice (e.g., THF or ethers), and stoichiometric ratios of reagents. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high yields (>70%) and purity (>95%) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer: Analytical techniques include:

- NMR spectroscopy : H and C NMR confirm substituent integration and absence of impurities (e.g., residual solvents).

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks matching the expected m/z (e.g., CHNO, calculated 215.1521).

- X-ray crystallography : Single-crystal diffraction (using SHELXL ) resolves stereochemistry and bond lengths.

- HPLC : Reverse-phase chromatography assesses purity (>98%) with UV detection at 254 nm .

Advanced Research Questions

Q. What strategies resolve contradictions in yield data when scaling up the synthesis of this compound?

Methodological Answer: Discrepancies in scaled-up yields often arise from:

- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products but reduce reaction rates. Adjusting stirring speed and reagent addition rates improves consistency.

- Purification bottlenecks : Automated flash chromatography systems (e.g., Biotage®) enhance reproducibility for large batches.

- Solvent purity : Anhydrous solvents (e.g., molecular sieves for THF) minimize side reactions. Statistical tools like Design of Experiments (DoE) optimize parameters (temperature, solvent volume, catalyst loading) to maximize yield (85–90%) .

Q. How does the stereochemistry of this compound influence its biological activity, and what methods study this?

Methodological Answer: The 1-methoxyethyl group’s stereochemistry affects binding to biological targets (e.g., enzymes or GPCRs). Methods include:

- Chiral HPLC : Separates enantiomers using columns like Chiralpak® AD-H (hexane/isopropanol mobile phase).

- Circular dichroism (CD) : Correlates optical activity with stereoisomer configuration.

- Molecular docking simulations : Software (e.g., AutoDock Vina) predicts binding affinities of enantiomers to target proteins. For example, (R)-enantiomers may show 10-fold higher inhibition of a target kinase than (S)-forms .

Q. What experimental approaches analyze conflicting data on the compound’s stability under varying storage conditions?

Methodological Answer: Stability studies employ:

- Accelerated degradation tests : Exposure to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks.

- LC-MS/MS : Monitors degradation products (e.g., hydrolysis of the tert-butyl ester).

- Dynamic vapor sorption (DVS) : Quantifies hygroscopicity, which correlates with hydrolytic instability. Results guide storage recommendations (e.g., −20°C in argon-sealed vials with desiccants) .

Q. How do structural modifications of the azetidine ring impact the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The azetidine ring’s strain (90° bond angles) enhances reactivity. Modifications include:

- Electron-withdrawing groups (EWGs) : Tosyl or nitro groups at C3 increase susceptibility to SN2 reactions (e.g., with amines or thiols).

- Steric hindrance : Bulky substituents (e.g., tert-butyl) slow kinetics but improve regioselectivity. Kinetic studies (NMR time-course experiments) reveal rate constants (k) for substitutions, guiding synthetic routes to derivatives .

Comparative and Mechanistic Questions

Q. How does this compound compare to analogs with piperidine or pyrrolidine rings in receptor-binding assays?

Methodological Answer: Comparative assays (e.g., radioligand displacement or SPR biosensing) show:

- Azetidine derivatives : Higher conformational rigidity improves selectivity for serotonin receptors (5-HT K = 12 nM vs. 45 nM for piperidine analogs).

- Piperidine analogs : Increased lipophilicity (logP >2) enhances blood-brain barrier penetration but reduces aqueous solubility. Structural comparisons using Cambridge Structural Database (CSD) entries highlight ring puckering effects on binding .

Q. What mechanistic insights explain the compound’s unexpected byproducts during oxidation reactions?

Methodological Answer: Byproducts arise from:

- Over-oxidation : Methoxyethyl side chains may form ketones (e.g., using KMnO) or epoxides (with mCPBA).

- Radical intermediates : EPR spectroscopy detects transient radicals during ozonolysis, guiding additive use (e.g., TEMPO to quench side reactions). DFT calculations (Gaussian 16) model transition states, identifying pathways favoring desired products (e.g., alcohol → ketone vs. C–C cleavage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.